2-(6-Methoxypyridin-3-yl)ethanol is a substituted pyridine compound featuring a methoxy group at the 6-position and a 2-hydroxyethyl group at the 3-position of the pyridine ring. It serves as a crucial building block in organic synthesis, particularly in developing pharmaceutical agents. It is frequently encountered as a key intermediate or a structural motif in various drug discovery programs due to its versatility in forming diverse chemical structures. For instance, it has been used in the development of inhibitors for various biological targets, including phosphodiesterase 5 (PDE5) [], neuropeptide Y receptor Y5 [], and Bruton's tyrosine kinase (BTK) [].
While the provided abstracts don't detail the specific synthesis of 2-(6-methoxypyridin-3-yl)ethanol, they offer insights into its incorporation into more complex molecules. One example can be found in the synthesis of YH3945, an anti-cancer drug. [] In this case, the 2-(6-methoxypyridin-3-yl)ethanol moiety was likely integrated into the thiourea framework via a reaction with an isothiocyanate derivative. This approach highlights the typical utilization of this molecule as a building block, where its inherent reactivity, particularly of the hydroxyl group, enables its incorporation into various molecular frameworks.
The provided abstracts highlight the role of 2-(6-methoxypyridin-3-yl)ethanol as a building block in various chemical reactions, particularly in the synthesis of larger, biologically active molecules. For example, it has been used in the synthesis of thiourea derivatives [], pyrido[3,4-b]pyrazin-2(1H)-one derivatives [], and imidazo[1,2-a]pyridin-3-yl]benzonitrile derivatives []. While the abstracts do not provide detailed reaction conditions or mechanisms, they suggest common reactions such as alkylation, acylation, and condensation reactions involving the hydroxyl group of the 2-(6-methoxypyridin-3-yl)ethanol moiety.
The mechanism of action of molecules containing the 2-(6-methoxypyridin-3-yl)ethanol moiety is highly dependent on the specific target and the overall structure of the molecule. For example, YH3945, an anti-cancer drug containing this moiety, is metabolized via O-demethylation of the methoxy group, N-debenzylation, and hydroxylation. [] In other cases, the 2-(6-methoxypyridin-3-yl)ethanol moiety might contribute to target binding through hydrogen bonding or hydrophobic interactions, as seen in the development of PDE5 inhibitors. [] Essentially, while the moiety itself might not possess intrinsic biological activity, its presence and specific modifications can significantly influence the pharmacological profile of the molecule.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: